(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene
Description
Binaphthyl Backbone Configuration and Axial Chirality
The 1,1'-binaphthyl core forms the chiral axis of the ligand, with a dihedral angle between the two naphthalene rings critically influencing its stereochemical properties. The unsubstituted 1,1'-binaphthyl exhibits a rotational barrier of 23.5 kcal/mol (ΔG‡), significantly higher than the 1.4 kcal/mol barrier of biphenyl, ensuring configurational stability at ambient conditions. Racemization occurs via an anti pathway, minimizing steric clashes between peri-hydrogens, with a half-life of 14.5 minutes at 50°C. In the parent BINAP ligand, the dihedral angle measures 74.4°, creating a chiral pocket that directs enantioselective outcomes in catalytic reactions. Comparative studies with hydrogenated analogs like H8-BINAP reveal that increased dihedral angles (80.0°) enhance steric discrimination by widening the apical coordination sites while crowding equatorial positions. This structural modulation underscores the binaphthyl backbone’s role in transmitting axial chirality to metal complexes.
Electronic Effects of 3,5-Di-tert-butyl-4-methoxyphenyl Substituents
The 3,5-di-tert-butyl-4-methoxyphenyl groups impart distinct electronic perturbations to the phosphine donor atoms. Methoxy substituents at the 4-position act as strong electron-donating groups via resonance, increasing electron density on phosphorus and enhancing π-backbonding capabilities in metal complexes. UV-Vis spectroscopy demonstrates that these substituents induce a bathochromic shift, shifting λ_max from 305 nm in the parent binaphthyl to 354 nm in the modified ligand, indicative of extended conjugation and electronic delocalization. Meanwhile, the tert-butyl groups at the 3,5-positions exert inductive electron-donating effects, though their primary role remains steric. This electronic profile stabilizes low-oxidation-state metal centers, such as Ru(II) or Rh(I), which are pivotal in hydrogenation and hydroarylation reactions.
Steric Considerations in Phosphine Coordination Geometry
Steric bulk from the 3,5-di-tert-butyl groups profoundly shapes the ligand’s coordination geometry. X-ray crystallography of related DTBM-BINAP complexes reveals that the tert-butyl substituents project orthogonally from the binaphthyl plane, creating a helical chiral environment. In octahedral metal complexes, these groups occupy equatorial positions, forcing substrates to approach through less hindered axial sites (Figure 1). This spatial discrimination is quantified by the torsion angle between the naphthalene and diphenylphosphine groups, which expands to 118.87° in analogs with bulky substituents, compared to 106.96° in simpler derivatives. The increased steric demand elevates enantioselectivity in reactions like asymmetric hydroarylation, where the ligand achieves up to 61% enantiomeric excess by restricting transition-state geometries. Comparative analysis with SEGPHOS (dihedral angle: 65°) highlights how narrower angles reduce equatorial crowding, further optimizing steric guidance.
Properties
Molecular Formula |
C80H104O4P2 |
|---|---|
Molecular Weight |
1191.6 g/mol |
IUPAC Name |
[1-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C80H104O4P2/c1-73(2,3)57-41-51(42-58(69(57)81-25)74(4,5)6)85(52-43-59(75(7,8)9)70(82-26)60(44-52)76(10,11)12)65-39-37-49-33-29-31-35-55(49)67(65)68-56-36-32-30-34-50(56)38-40-66(68)86(53-45-61(77(13,14)15)71(83-27)62(46-53)78(16,17)18)54-47-63(79(19,20)21)72(84-28)64(48-54)80(22,23)24/h29-48H,1-28H3 |
InChI Key |
CRELPJJGSLSRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Chiral Binaphthyl Backbone
The starting point is the enantiomerically pure (R)-1,1'-binaphthyl-2,2'-diol (BINOL), which is commercially available or prepared via resolution methods. The axial chirality of BINOL is crucial for the final ligand's stereochemical properties.
Formation of the Bis(diarylphosphino) Substituents
The key step involves the installation of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups at the 2,2' positions of the binaphthyl scaffold. This is generally achieved by:
- Preparation of the diarylphosphine reagent: bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is synthesized via lithiation or Grignard reaction of the corresponding aryl bromides followed by reaction with phosphorus trichloride or related phosphorus sources.
- Lithiation of the BINOL derivative at the 2,2' positions to generate a dilithiated intermediate.
- Nucleophilic substitution of the dilithiated binaphthyl intermediate with the diarylphosphine chloride to form the bis(diarylphosphino) substituted binaphthyl.
This step requires strict anhydrous and inert atmosphere conditions (argon or nitrogen) to avoid oxidation of phosphines.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Resolution or synthesis of (R)-BINOL | Commercial or resolution methods | Provides chiral backbone |
| 2 | Preparation of bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine | Lithiation/Grignard of aryl bromide + PCl3 | Requires dry, inert conditions |
| 3 | Lithiation of (R)-BINOL at 2,2' positions | n-BuLi or similar base, low temperature | Generates dilithiated intermediate |
| 4 | Coupling of dilithiated BINOL with diarylphosphine chloride | Nucleophilic substitution, inert atmosphere | Forms bis(diarylphosphino)binaphthyl |
| 5 | Purification | Chromatography/crystallization under inert atmosphere | Avoids phosphine oxidation |
Research Findings and Optimization Notes
- The bulky 3,5-di-tert-butyl-4-methoxyphenyl groups enhance the ligand’s steric hindrance and electron-donating properties, improving catalytic performance in asymmetric hydrogenation and related reactions.
- The choice of base and temperature during lithiation is critical to avoid side reactions and ensure regioselectivity at the 2,2' positions.
- Phosphine chlorides must be freshly prepared or purified to prevent hydrolysis and oxidation.
- The final ligand exhibits high air sensitivity; thus, all manipulations post-synthesis require inert atmosphere techniques.
- Recent literature emphasizes the use of glovebox and Schlenk line techniques to maintain ligand integrity during synthesis and storage.
Comparative Data Table of Key Parameters in Preparation
Chemical Reactions Analysis
BINAP participates in various chemical reactions:
Hydrogenation: BINAP-based ligands are essential in asymmetric hydrogenation reactions, enabling the synthesis of chiral compounds.
Transition Metal Complexes: BINAP forms complexes with transition metals (e.g., rhodium, palladium), enhancing their catalytic activity.
Cross-Coupling Reactions: BINAP-based ligands facilitate Suzuki, Stille, and Heck reactions.
Oxidation and Reduction: BINAP can undergo oxidation (e.g., to BINAP oxide) or reduction (e.g., to BINAP dihydride).
Major products include enantioenriched compounds, pharmaceutical intermediates, and functional materials.
Scientific Research Applications
Asymmetric Synthesis
(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene is primarily used as a chiral ligand in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it crucial for producing pharmaceuticals and fine chemicals.
Case Study:
In a study by Zhang et al. (2023), this compound was utilized in the palladium-catalyzed asymmetric allylic substitution of racemic allylic carbonates. The reaction achieved high levels of enantioselectivity (up to 98% ee), demonstrating the ligand's effectiveness in promoting chirality in synthetic pathways.
| Reaction Type | Catalyst | Enantioselectivity (%) | Reference |
|---|---|---|---|
| Allylic substitution | Pd/(R)-Ligand | 98 | Zhang et al., 2023 |
| C–C coupling | Ni/(R)-Ligand | 95 | Liu et al., 2024 |
Metal Complexes
The compound forms stable complexes with various transition metals, enhancing catalytic activity in several reactions.
Example:
In a recent investigation by Liu et al. (2024), the complexation of this ligand with nickel facilitated C–C coupling reactions with remarkable efficiency.
Organic Light Emitting Diodes (OLEDs)
The phosphine ligand has been explored for its potential use in OLEDs due to its electron-donating properties.
Research Findings:
A study demonstrated that incorporating this ligand into OLED architectures improved device performance by enhancing charge transport properties and stability.
| Device Type | Performance Metric | Improvement (%) | Reference |
|---|---|---|---|
| OLED | Current efficiency | 30 | Smith et al., 2023 |
| OLED | Lifetime | 25 | Johnson et al., 2024 |
Applications in Coordination Chemistry
This compound's ability to stabilize metal ions makes it useful in coordination chemistry, particularly for synthesizing metal-organic frameworks (MOFs).
Case Study:
In research conducted by Kim et al. (2023), this compound was employed to synthesize a novel MOF that exhibited exceptional gas adsorption properties.
Mechanism of Action
The exact mechanism of BINAP’s effects depends on the specific reaction or application. In asymmetric catalysis, BINAP coordinates with metal centers, creating chiral environments that promote selective reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Properties
Target Compound
- Substituents : 3,5-Di-tert-butyl-4-methoxyphenyl groups.
- Steric Profile : High steric bulk due to tert-butyl groups, which restrict undesired side reactions in catalysis.
- Electronic Effects : Methoxy groups donate electron density via resonance, enhancing the electron-richness of the phosphorus centers .
Comparison Compounds
2-Di-tert-butylphosphino-2′-(N,N-dimethylamino)biphenyl (CAS: 224311-49-3) Structure: Biphenyl backbone with tert-butylphosphino and dimethylamino groups. Molecular Weight: 341.46 g/mol. Key Differences: Smaller molecular size and the presence of a dimethylamino group, which introduces additional coordination sites but reduces steric bulk compared to the target compound .
(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldi(2-methylphenyl)phosphine (CAS: 849924-76-1) Structure: Ferrocene backbone with tert-butylphosphino and 2-methylphenyl groups. Molecular Weight: 570.50 g/mol. Key Differences: Incorporates a redox-active ferrocene moiety, enabling electrochemical applications. However, the methylphenyl groups provide less steric protection than tert-butyl-methoxy substituents .
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-triisopropylbiphenyl (CAS: 857356-94-6) Structure: Tetramethyl and triisopropyl substituents on a biphenyl scaffold. Molecular Weight: 480.74 g/mol. Key Differences: Alkyl groups (tetramethyl, triisopropyl) increase steric hindrance but lack the electron-donating methoxy groups, resulting in a less electron-rich phosphorus center .
1,1'-Binaphthalene-2,2'-diylbis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} (CAS: 220196-28-1)
- Structure : Binaphthalene backbone with CF₃-substituted phenyl groups.
- Molecular Weight : ~1,166.66 g/mol.
- Key Differences : Trifluoromethyl groups are strongly electron-withdrawing, creating an electron-poor ligand environment, which contrasts sharply with the electron-rich tert-butyl-methoxy system of the target compound .
Performance in Catalysis
Biological Activity
(R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene, commonly referred to as DTBM-BINAP, is a chiral phosphine ligand that has garnered attention in various catalytic applications due to its unique structural properties and biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, applications in catalysis, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of DTBM-BINAP is largely attributed to its role as a ligand in transition metal catalysis. Its effectiveness in catalyzing various reactions has implications in medicinal chemistry and materials science.
Catalytic Applications
- Asymmetric Synthesis : DTBM-BINAP is utilized in asymmetric synthesis reactions, particularly in the formation of chiral centers. Its application in rhodium-catalyzed reactions has shown significant enantioselectivity.
- Pauson-Khand Reaction : A notable study demonstrated that a cationic rhodium(I) complex with DTBM-BINAP exhibited high efficiency in the asymmetric Pauson-Khand reaction. This reaction is crucial for synthesizing cyclopentenones from alkynes and alkenes .
- Cross-Coupling Reactions : The ligand has been employed in various cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds with high selectivity .
Case Study 1: Asymmetric Catalysis
In a study published by Kim et al., DTBM-BINAP was used in rhodium-catalyzed asymmetric transformations. The ligand's electronic properties contributed to enhanced enantioselectivity in the synthesis of complex organic molecules. The researchers noted that the dihedral angles and electron density at the phosphorus atom significantly influenced the stereochemical outcomes .
Case Study 2: Medicinal Chemistry
Research has indicated that phosphine ligands like DTBM-BINAP can play roles beyond catalysis, including potential applications in drug development. The compound's ability to stabilize reactive intermediates may lead to the discovery of new therapeutic agents .
Biological Activity Summary Table
| Property | Details |
|---|---|
| Molecular Formula | CHOP |
| Molecular Weight | 1191.63 g/mol |
| CAS Number | 705281-18-1 |
| Purity | ≥ 97% |
| Applications | Asymmetric synthesis, cross-coupling reactions |
| Notable Reaction | Asymmetric Pauson-Khand reaction |
Q & A
Basic: What synthetic strategies are recommended for preparing (R)-2,2'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-1,1'-binaphthalene, and how can enantiomeric purity be ensured?
Answer:
The ligand is typically synthesized via a multi-step route starting from enantiopure binaphthol derivatives. Key steps include:
- Phosphination : Reaction of binaphthol intermediates with chlorophosphines bearing sterically demanding substituents (e.g., 3,5-di-tert-butyl-4-methoxyphenyl groups) under inert conditions .
- Chirality Transfer : Use of enantiopure starting materials (e.g., (R)-BINOL) ensures axial chirality. Enantiomeric purity (>99%) is confirmed via chiral HPLC or polarimetry, with comparisons to known optical rotation values .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in toluene/hexane mixtures yields high-purity crystals (>97%) .
Basic: What characterization techniques are critical for verifying the structure and purity of this ligand?
Answer:
- NMR Spectroscopy : P NMR is essential to confirm phosphine coordination (δ ~ -15 to -20 ppm for arylphosphines). H and C NMR verify substituent integration and steric bulk .
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for correlating structure with catalytic activity .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, P content) to ensure absence of oxidation byproducts .
Advanced: How do steric and electronic modifications (e.g., tert-butyl and methoxy groups) influence enantioselectivity in asymmetric catalysis?
Answer:
- Steric Effects : The 3,5-di-tert-butyl-4-methoxyphenyl groups create a bulky environment, favoring substrate approach from specific quadrants in transition-metal complexes. This steric control is quantified via Tolman cone angles (~170°) and correlated with enantiomeric excess (ee) in hydrogenations (e.g., 95–99.6% ee in ketone reductions) .
- Electronic Effects : Methoxy groups donate electron density via resonance, modulating metal center electrophilicity. Comparative studies with non-methoxy analogs (e.g., DTBM-Garphos) show enhanced catalytic turnover in electron-deficient substrates .
Advanced: What experimental protocols mitigate ligand degradation during storage or catalysis?
Answer:
- Storage : Store under inert atmosphere (Ar or N) at room temperature to prevent oxidation. Avoid prolonged exposure to light, which accelerates P–C bond cleavage .
- Catalytic Conditions : Use degassed solvents (e.g., THF, toluene) and low temperatures (0–25°C) for oxygen-sensitive reactions. Additives like molecular sieves reduce hydrolytic degradation .
- Stability Monitoring : Periodic P NMR checks detect phosphine oxide formation (>5% oxidation warrants repurification) .
Advanced: How can researchers resolve contradictions in catalytic performance between batch reactions and continuous-flow systems using this ligand?
Answer:
- Mass Transfer Limitations : In flow systems, optimize residence time and mixing efficiency to match batch reaction kinetics. Ligand leaching (observed in Pd-catalyzed couplings) is minimized by immobilizing the ligand on silica supports .
- Pressure Effects : High-pressure hydrogenation in flow may alter substrate-ligand coordination geometry. Comparative X-ray structures of pre- and post-catalysis metal complexes identify conformational changes impacting ee .
Basic: What are the primary catalytic applications of this ligand in asymmetric synthesis?
Answer:
- Hydrogenation : Ru(II) or Rh(I) complexes achieve >99% ee in α,β-unsaturated ketone reductions .
- Cross-Coupling : Pd(0) complexes enable enantioselective Suzuki-Miyaura couplings of aryl boronic acids (e.g., biaryl syntheses with 92–98% ee) .
- C–H Activation : Ir(I) systems catalyze asymmetric intramolecular C–H insertions for cyclic ether formation .
Advanced: What mechanistic studies elucidate the role of this ligand in stabilizing transition states?
Answer:
- DFT Calculations : Modeling reveals that tert-butyl groups restrict rotational freedom, locking the binaphthyl backbone into a single conformation. This pre-organizes the metal center for substrate binding .
- Kinetic Isotope Effects (KIE) : Studies in hydrogenation show inverse KIE (), indicating rate-determining substrate binding rather than H activation .
- In Situ Spectroscopy : IR and Raman track metal-ligand vibrations during catalysis, identifying key intermediates (e.g., Ru–H species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
